molecular formula C22H32N2O6 B3434495 Trandolaprilat Monohydrate CAS No. 951393-57-0

Trandolaprilat Monohydrate

Cat. No.: B3434495
CAS No.: 951393-57-0
M. Wt: 420.5 g/mol
InChI Key: RCVUTQVXMHPLKS-CNTNIUBLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trandolaprilat Monohydrate is synthesized through the hydrolysis of Trandolapril. The process involves the de-esterification of Trandolapril in the liver to produce Trandolaprilat . The reaction conditions typically involve the use of aqueous or alcoholic solutions under controlled pH and temperature to ensure complete hydrolysis.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions: Trandolaprilat Monohydrate undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a wide range of products depending on the substituents involved.

Scientific Research Applications

Trandolaprilat Monohydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying ACE inhibitors and their interactions with various substrates and inhibitors.

    Biology: Used in studies of the renin-angiotensin-aldosterone system and its role in regulating blood pressure and fluid balance.

    Medicine: Used in clinical trials and research studies to evaluate its efficacy and safety in treating hypertension, heart failure, and other cardiovascular conditions.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Trandolaprilat Monohydrate exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure by narrowing blood vessels. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system and various signaling pathways that regulate vascular tone and fluid balance.

Comparison with Similar Compounds

    Ramiprilat: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Enalaprilat: A similar compound with a shorter half-life and different metabolic profile.

    Lisinopril: An ACE inhibitor that is not a prodrug and has a longer duration of action.

Uniqueness of Trandolaprilat Monohydrate: this compound is unique in its longer half-life compared to other ACE inhibitors, allowing for once-daily dosing . It also has a higher affinity for ACE, making it more potent in inhibiting the enzyme . Additionally, its ability to improve survival following myocardial infarction and slow the progression of renal disease in hypertensive patients with diabetes mellitus sets it apart from other similar compounds .

Properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5.H2O/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29;/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29);1H2/t14-,16+,17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVUTQVXMHPLKS-CNTNIUBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662211
Record name (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951393-57-0, 951393-55-8
Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, hydrate (1:?), (2S,3aR,7aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951393-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trandolaprilat Monohydrate
Reactant of Route 2
Trandolaprilat Monohydrate
Reactant of Route 3
Trandolaprilat Monohydrate
Reactant of Route 4
Trandolaprilat Monohydrate
Reactant of Route 5
Trandolaprilat Monohydrate
Reactant of Route 6
Trandolaprilat Monohydrate

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